molecular formula C12H12N2O2 B11887363 N-(1-Methoxyisoquinolin-3-yl)acetamide CAS No. 110128-57-9

N-(1-Methoxyisoquinolin-3-yl)acetamide

Cat. No.: B11887363
CAS No.: 110128-57-9
M. Wt: 216.24 g/mol
InChI Key: WJHGZLKSSTXMOM-UHFFFAOYSA-N
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Description

N-(1-Methoxyisoquinolin-3-yl)acetamide is a chemical compound with the molecular formula C12H13NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxyisoquinolin-3-yl)acetamide typically involves the reaction of 1-methoxyisoquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

    Reaction with Acetic Anhydride:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxyisoquinolin-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: Reduced isoquinoline derivatives

    Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

N-(1-Methoxyisoquinolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Methoxyisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methoxyisoquinolin-3-yl)acetamide: Unique due to its methoxy group at the 1-position.

    N-(1-Hydroxyisoquinolin-3-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(1-Aminoisoquinolin-3-yl)acetamide: Contains an amino group at the 1-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability compared to other similar compounds.

Properties

CAS No.

110128-57-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(1-methoxyisoquinolin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-11-7-9-5-3-4-6-10(9)12(14-11)16-2/h3-7H,1-2H3,(H,13,14,15)

InChI Key

WJHGZLKSSTXMOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C(=N1)OC

Origin of Product

United States

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